7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one
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Overview
Description
7-Bromo-1,5-dimethyltricyclo[3300~2,7~]octan-6-one is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a bromine atom and two methyl groups attached to a tricyclo[3300^{2,7}]octane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one typically involves the bromination of 1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one. The reaction is carried out by treating the precursor compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted tricyclo[3.3.0.0^{2,7}]octan-6-one derivatives.
Reduction Reactions: The major product is 1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one.
Scientific Research Applications
7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethyladamantane: Similar in structure but with an adamantane skeleton instead of a tricyclo[3.3.0.0^{2,7}]octane skeleton.
1,5-Dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one: The non-brominated version of the compound.
Uniqueness
7-Bromo-1,5-dimethyltricyclo[3.3.0.0~2,7~]octan-6-one is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-bromo-1,5-dimethyltricyclo[3.3.0.02,7]octan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-6-9(8,2)5-10(6,11)7(8)12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUHKKJTABCVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(CC3(C2=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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